molecular formula C10H12N2O B8638451 2-Isopropoxy-6-methyl-nicotinonitrile

2-Isopropoxy-6-methyl-nicotinonitrile

Cat. No. B8638451
M. Wt: 176.21 g/mol
InChI Key: UKZURBTZCDXTCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropoxy-6-methyl-nicotinonitrile is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Isopropoxy-6-methyl-nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropoxy-6-methyl-nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

6-methyl-2-propan-2-yloxypyridine-3-carbonitrile

InChI

InChI=1S/C10H12N2O/c1-7(2)13-10-9(6-11)5-4-8(3)12-10/h4-5,7H,1-3H3

InChI Key

UKZURBTZCDXTCD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C#N)OC(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-hydroxy-6-methyl-nicotinonitrile (10.1 g, 75.3 mmol) in 150 mL of absolute EtOH as added KOH (4.97 g, 75.3 mmol). The resulting mixture was heated at 80° C. for 2 h before it was cooled to ambient temperature. The solvent was removed in vacuo and the resulting residue was dried in a vacuum oven for over night. A suspension of the hydroxy pyridine potassium salt in 75 mL of anhydrous DMF was heated at 120° C. while 2-iodopropane (6.0 mL, 90.3 mmol) was added in portions. After 90 min at 120° C., TLC indicated the complete consumption of the starting material. Cooled and 100 mL of water was added to the mixture. The yellow solid was collected through filtration, washed with cold water and dried in vacuum oven to provide the titled compound as a light yellow solid (10.2 g, 77%).
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
4.97 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

The 2-chloro-6-methyl-nicotinonitrile (0.8 g, 5.2 mmol) was added in small portion to a mixture of NaH 60% (4 mol eq, 0.8 g) in isopropanol (30 mL). The reaction mixture was heated at 50° C. overnight. The solvent was distilled and water was added to the residue. The aqueous solution was extracted with EtOAc (3×30 mL) and the organic phases were evaporated at reduced pressure to give 32a as a pale yellow deliquescent solid (1.25 g, quantitative yield). 1HNMR (DMSO, 200 MHz) δ 1.24 (s, 3H), 1.32 (s, 3H), 2.25 (s, 3H), 5.02 (m, 1H), 7.31 (d, 1H), 7.69 (m, 1H).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name

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